molecular formula C6F4IN B14186943 1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 923294-34-2

1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene

Katalognummer: B14186943
CAS-Nummer: 923294-34-2
Molekulargewicht: 288.97 g/mol
InChI-Schlüssel: JDSHANOXERGFIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of multiple fluorine atoms and an iodine atom, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene typically involves multi-step organic reactions. One common approach is the use of fluorinated precursors and iodine sources under controlled conditions. The reaction may involve:

    Fluorination: Introduction of fluorine atoms using reagents like elemental fluorine or fluorinating agents.

    Cyclization: Formation of the bicyclic structure through intramolecular reactions.

    Iodination: Incorporation of the iodine atom using iodine or iodinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cycloaddition: The bicyclic structure allows for cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce higher oxidation state compounds.

Wissenschaftliche Forschungsanwendungen

1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance its reactivity and stability, while the iodine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its bicyclic structure and the specific arrangement of fluorine and iodine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

923294-34-2

Molekularformel

C6F4IN

Molekulargewicht

288.97 g/mol

IUPAC-Name

2,4,5,6-tetrafluoro-3-iodo-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene

InChI

InChI=1S/C6F4IN/c7-1-3(11)2(8)5-6(10,12-5)4(1)9

InChI-Schlüssel

JDSHANOXERGFIG-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C2(C1=N2)F)F)F)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.